molecular formula C19H13ClN2OS B3036674 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400074-17-1

3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No. B3036674
CAS RN: 400074-17-1
M. Wt: 352.8 g/mol
InChI Key: NJBQVRBAOLADEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone (BCCP) is a novel small molecule compound that has been recently synthesized and studied for its potential applications in scientific research. BCCP has a wide range of biochemical and physiological effects, and is being studied for its potential applications in lab experiments and various therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Benzannelated and Arylethenyl Heterocycles : Utilization of a related three-carbon synthon in efficient synthesis methods to create benzothiazoles and other heterocyclic compounds (Katritzky et al., 2000).

  • Formation of Pyridine Derivatives : A study demonstrating the use of benzothiazole derivatives for synthesizing various pyridine compounds, highlighting the versatility in chemical reactions (N. Patel & S. N. Agravat, 2007).

  • Development of Antimicrobial Agents : Exploration of new pyridine derivatives, including benzothiazoles, for potential antimicrobial applications (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Biological and Pharmaceutical Research

  • Alzheimer's Therapy : Investigation of derivatives, including benzothiazolyl-pyridinone, for therapeutic applications in Alzheimer's disease, focusing on their metal-chelating and antioxidant properties (L. Scott et al., 2011).

  • Luminescence in Lanthanide Complexes : Study of benzothiazole-based ligands in lanthanide coordination complexes, showcasing their potential in luminescence and magnetism (Y. Kishi et al., 2018).

  • Metal Ion Complexation : Analysis of benzothiazole derivatives in the context of metal ion complexation, important for understanding biochemical interactions (E. Matczak-Jon et al., 2010).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-14-9-7-13(8-10-14)12-22-11-3-4-15(19(22)23)18-21-16-5-1-2-6-17(16)24-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBQVRBAOLADEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.